molecular formula C11H12O4 B8000526 Methyl 2-ethoxybenzoylformate

Methyl 2-ethoxybenzoylformate

Cat. No.: B8000526
M. Wt: 208.21 g/mol
InChI Key: PVHXOQGCPOFMOC-UHFFFAOYSA-N
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Description

Methyl 2-ethoxybenzoylformate is an ester derivative of benzoylformic acid, characterized by an ethoxy substituent at the 2-position of the benzoyl group and a methyl ester functional group. For example, methyl benzoylformate (CAS 15206-55-0) shares a similar backbone, with a molecular formula of C₉H₈O₃ and a molecular weight of 164.16 g/mol . The ethoxy group in this compound likely enhances lipophilicity compared to non-ethoxy-substituted analogs, influencing solubility and reactivity in synthetic applications.

Properties

IUPAC Name

methyl 2-(2-ethoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-9-7-5-4-6-8(9)10(12)11(13)14-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHXOQGCPOFMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethoxybenzoylformate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

    Reduction: 2-ethoxybenzyl alcohol.

    Substitution: Various substituted benzoylformates depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-ethoxybenzoylformate serves as an important intermediate in the synthesis of various pharmaceuticals:

  • Anti-inflammatory Drugs : It is a precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Naproxen. The compound's ability to undergo asymmetric reduction reactions makes it valuable for producing optically active intermediates .
  • Biological Activity : The compound has demonstrated significant biological activity, particularly as an inhibitor of certain enzymes involved in metabolic pathways. Its derivatives can influence metabolic processes crucial for developing therapeutic agents .

Agrochemical Applications

In the field of agrochemicals, this compound is used in the synthesis of herbicides:

  • Metamitron : This low-toxicity herbicide is synthesized using methyl benzoylformate as an intermediate. The compound's stability and effectiveness in controlling weeds make it a valuable component in agricultural practices .

Case Studies

Several studies exemplify the applications of this compound:

  • Enantioselective Hydrogenation : Research has shown that methyl benzoylformate can be subjected to enantioselective hydrogenation using modified Pt/Al2O3 catalysts. This process yields optically active products with potential pharmaceutical applications .
  • Kinetics Studies : Investigations into the kinetics of reactions involving methyl benzoylformate have provided insights into catalyst deactivation and reaction mechanisms, contributing to the optimization of synthetic routes .

Mechanism of Action

The mechanism of action of methyl 2-ethoxybenzoylformate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, participating in various biochemical reactions. The ethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 2-ethoxybenzoylformate and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₁H₁₂O₄ (inferred) ~208.21 (estimated) Ethoxy (C₂H₅O) at 2-position Higher lipophilicity than methyl benzoylformate; potential for delayed hydrolysis
Methyl benzoylformate C₉H₈O₃ 164.16 No ethoxy substituent Lower log P; used in ketone synthesis
Ethyl 2-ethoxybenzoylformate C₁₂H₁₄O₄ 222.24 Ethyl ester (vs. methyl) Increased steric bulk; slower enzymatic degradation compared to methyl esters
Methyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Methoxy (CH₃O) at 2-position Lower boiling point than ethoxy analogs; common in flavor/fragrance industries
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate C₁₂H₁₃FO₅ 256.23 Fluorine and ethoxy substituents Enhanced electronegativity; potential pharmaceutical applications

Key Findings:

Substituent Effects :

  • The ethoxy group in this compound increases lipophilicity (log P ~1.5–2.0 estimated) compared to methyl benzoylformate (log P ~1.0) . This property may enhance membrane permeability in biological systems.
  • Fluorinated analogs (e.g., Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate) exhibit higher polarity (PSA = 61.83 Ų) due to fluorine’s electronegativity, impacting solubility and binding affinity .

Ester Group Influence :

  • Methyl esters generally hydrolyze faster than ethyl esters under enzymatic or alkaline conditions. For instance, ethametsulfuron methyl ester (a triazine-containing analog) is designed for controlled-release herbicidal activity, leveraging the methyl group’s reactivity .

Applications: Non-ethoxy analogs like methyl 2-methoxybenzoate are widely used in food and fragrance industries due to their volatility and low toxicity . Ethoxy-substituted esters, such as this compound, may find niche roles in agrochemicals or as intermediates in asymmetric synthesis, where steric and electronic tuning is critical .

Biological Activity

Methyl 2-ethoxybenzoylformate, a compound derived from the esterification of 2-ethoxybenzoic acid and methyl formate, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique functional groups, which include an ester and a carbonyl group. This structure contributes to its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Antitumor Activity

Research indicates that this compound may play a role in cancer metabolism. It has been identified as a metabolite in several cancer cell lines, suggesting that it could influence biochemical pathways associated with malignancies. The compound's electrophilic nature allows it to interact with various biological molecules, potentially affecting cellular processes involved in tumor growth and proliferation .

Anti-inflammatory Properties

This compound is also implicated in the synthesis of anti-inflammatory drugs. Its derivatives are known to be precursors for non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. These compounds inhibit cyclooxygenase enzymes, which are crucial for the biosynthesis of prostaglandins involved in inflammation .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, its reactivity as an electrophile suggests that it could participate in nucleophilic addition reactions with biomolecules, leading to the formation of adducts that may modulate biological pathways .

Synthesis Methods

The synthesis of this compound typically involves the esterification of 2-ethoxybenzoic acid with methyl formate. This reaction can be catalyzed by various acids or bases under controlled conditions to yield high purity products. The general reaction can be summarized as follows:

2 Ethoxybenzoic Acid+Methyl FormateCatalystMethyl 2 Ethoxybenzoylformate+Water\text{2 Ethoxybenzoic Acid}+\text{Methyl Formate}\xrightarrow{\text{Catalyst}}\text{Methyl 2 Ethoxybenzoylformate}+\text{Water}

Case Studies and Research Findings

  • Antitumor Mechanism Study : A study published in Cancer Research examined the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability and proliferation rates, suggesting its potential as an antitumor agent .
  • Anti-inflammatory Drug Development : Research focused on the synthesis of this compound derivatives demonstrated their efficacy as precursors for NSAIDs. In vitro assays revealed that these derivatives effectively inhibited COX enzymes, supporting their use in anti-inflammatory therapies .
  • Metabolic Pathway Analysis : Investigations into metabolic pathways involving this compound highlighted its role as a key intermediate in various biochemical reactions. Its conversion into bioactive compounds was shown to influence metabolic processes significantly .

Q & A

Q. How can computational modeling predict the compound’s behavior in complex reaction systems (e.g., multi-component reactions)?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., Amber or GROMACS) to model solvent interactions and transition states. Couple with experimental validation through in situ IR/Raman spectroscopy to track intermediate formation. Apply machine learning (e.g., random forests) to optimize reaction networks .

Q. What methodologies enable the study of this compound’s role as a chiral building block in asymmetric synthesis?

  • Methodological Answer : Employ chiral HPLC or SFC to separate enantiomers. Use X-ray crystallography (e.g., SC-XRD) to determine absolute configuration. Investigate asymmetric induction via kinetic resolution (e.g., Candida antarctica lipase B) or organocatalytic methods (e.g., proline derivatives), monitoring enantiomeric excess (ee) by polarimetry .

Q. How can researchers address gaps in toxicity and safety data for this compound in lab settings?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and Ames tests for mutagenicity. Reference ChemIDplus and TOXNET databases for structural analogs (e.g., methyl formate) to extrapolate hazards. Implement control measures (e.g., fume hoods, PPE) per OSHA guidelines .

Methodological Design Considerations

  • Experimental Replication : Prioritize multiple case studies (26% prevalence in research designs) over single-case approaches to ensure robustness .
  • Data Integration : Combine literature reviews (16% prevalence) with computational and experimental data to address contradictions .
  • Ethical Compliance : For studies involving human-derived enzymes, adhere to protocols for participant selection and IRB approval, as outlined in biomedical research frameworks .

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